Jakafi

Catalog No.
S548084
CAS No.
1092939-17-7
M.F
C17H21N6O4P
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jakafi

CAS Number

1092939-17-7

Product Name

Jakafi

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid

Molecular Formula

C17H21N6O4P

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1

InChI Key

JFMWPOCYMYGEDM-XFULWGLBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

INCB018424; INCB 018424; INCB-018424; INC424; INC-424; INC424; INCB18424; INCB 18424; INCB-18424; trade name: Jakafi and Jakavi

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

The exact mass of the compound Ruxolitinib phosphate is 404.13619 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of phosphate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ruxolitinib phosphate (CAS 1092939-17-7), commercially known as Jakafi, is a highly potent, orally bioavailable, ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). As a Biopharmaceutics Classification System (BCS) Class 1 compound, it is characterized by high aqueous solubility and exceptional intestinal permeability, ensuring >95% oral absorption [1]. In procurement and experimental design, the phosphate salt is the definitive standard for in vivo pharmacokinetic modeling, formulation development, and targeted oncology assays, offering a reliable, highly reproducible baseline for studying myeloproliferative neoplasms and JAK-STAT pathway dysregulation .

Substituting ruxolitinib phosphate with its free base equivalent or other in-class JAK inhibitors severely compromises experimental reproducibility and targeted efficacy. The free base form exhibits poor aqueous solubility, necessitating the use of organic solvents like DMSO or DMF, which introduces solvent-induced toxicity and variability in in vivo oral gavage models. Furthermore, substituting with other clinical JAK inhibitors, such as tofacitinib, drastically shifts the kinase selectivity profile; tofacitinib preferentially targets JAK3 over JAK2, rendering it ineffective for modeling JAK2-driven myeloproliferative diseases like polycythemia vera [1]. Procurement must prioritize the phosphate salt to guarantee BCS Class 1 solubility and precise JAK1/JAK2 targeting.

Aqueous Solubility and BCS Class 1 Formulation Suitability

Ruxolitinib phosphate exhibits highly favorable, pH-dependent aqueous solubility, achieving complete dissolution in acidic environments. At pH 3.3, its solubility exceeds 130 mg/250 mL, fulfilling the criteria for a BCS Class 1 compound[1]. In contrast, the un-salified free base has limited aqueous solubility, typically requiring dissolution in ethanol, DMSO (33 mg/mL), or DMF for laboratory handling . This drastic difference in aqueous solubility ensures that the phosphate salt can be formulated into stable, solvent-free oral suspensions, achieving >95% absorption in vivo.

Evidence DimensionAqueous solubility and absorption
Target Compound Data>130 mg/250 mL at pH 3.3; >95% oral absorption
Comparator Or BaselineRuxolitinib free base (requires organic solvents for high-concentration liquid handling)
Quantified DifferencePhosphate salt achieves BCS Class 1 status, eliminating the need for toxic organic co-solvents in oral dosing.
ConditionsAqueous buffer (pH 3.3) vs. standard organic laboratory solvents.

Procuring the phosphate salt is mandatory for in vivo animal models to avoid solvent-induced artifacts and ensure consistent oral bioavailability.

Kinase Selectivity: JAK1/JAK2 vs. JAK3

Ruxolitinib phosphate is highly selective for JAK1 and JAK2, demonstrating IC50 values of 3.3 nM and 2.8 nM, respectively, with minimal activity against JAK3 (IC50 = 323 nM) [1]. When compared to tofacitinib, a common procurement substitute in the JAK inhibitor class, the selectivity profiles are inverted. Tofacitinib is a potent JAK3 inhibitor (IC50 = 1 nM) with significantly weaker activity against JAK2 (IC50 = 20 nM)[1]. This >100-fold difference in JAK3 vs JAK2 selectivity dictates the functional utility of the compound in specific disease models.

Evidence DimensionBiochemical kinase inhibition (IC50)
Target Compound DataJAK2 IC50 = 2.8 nM; JAK3 IC50 = 323 nM
Comparator Or BaselineTofacitinib (JAK2 IC50 = 20 nM; JAK3 IC50 = 1 nM)
Quantified DifferenceRuxolitinib is >100-fold more selective for JAK2 over JAK3, whereas tofacitinib is 20-fold more selective for JAK3 over JAK2.
ConditionsIn vitro biochemical kinase assays.

Buyers modeling myeloproliferative neoplasms must select ruxolitinib to specifically target JAK2 without inducing the broad JAK3-mediated immunosuppression seen with tofacitinib.

Mutant-Selective Cellular Potency (JAK2V617F)

In primary cell cultures, ruxolitinib phosphate demonstrates a pronounced preferential suppression of mutant, disease-driving cells over healthy cells. It inhibits erythroid progenitor colony formation from polycythemia vera patients carrying the JAK2V617F mutation with an IC50 of 67 nM . In contrast, its IC50 against healthy donor progenitor cells is >400 nM . This establishes a nearly 6-fold therapeutic window, proving its efficacy as a targeted agent rather than a general cytotoxic compound.

Evidence DimensionInhibition of erythroid progenitor colony formation (IC50)
Target Compound Data67 nM (JAK2V617F+ patient cells)
Comparator Or Baseline>400 nM (Healthy donor cells)
Quantified Difference~6-fold higher potency against mutant-driven myeloproliferative cells compared to wild-type baselines.
ConditionsPrimary cultures from polycythemia vera patients vs. healthy donors.

This specific therapeutic window makes ruxolitinib phosphate the ideal positive control for screening novel oncology drugs targeting the JAK2V617F mutation.

Intestinal Permeability for ADME and Pharmacokinetic Modeling

Beyond solubility, the intestinal permeability of a compound dictates its utility in oral pharmacokinetic studies. In Caco-2 cell monolayer assays, ruxolitinib phosphate exhibits an apparent permeability (Papp) of 21.5 x 10^-6 cm/sec [1]. This significantly outperforms the established high-permeability benchmark drug, metoprolol, which demonstrates a Papp of 17.4 x 10^-6 cm/sec under identical conditions [1]. This superior permeability ensures rapid, predictable systemic exposure following oral administration.

Evidence DimensionApparent permeability (Papp) in Caco-2 cells
Target Compound Data21.5 x 10^-6 cm/sec
Comparator Or BaselineMetoprolol baseline (17.4 x 10^-6 cm/sec)
Quantified DifferenceRuxolitinib phosphate demonstrates ~23% higher intestinal permeability than the standard high-permeability model drug.
ConditionsCaco-2 cell monolayer permeability assay.

High permeability guarantees reproducible systemic exposure in vivo, reducing pharmacokinetic variability and animal cohort sizes in preclinical trials.

In Vivo Pharmacokinetic and Efficacy Modeling of Myeloproliferative Neoplasms

Due to its BCS Class 1 solubility and high Caco-2 permeability [1], ruxolitinib phosphate is the optimal choice for formulating oral gavage solutions in murine models of polycythemia vera and myelofibrosis, ensuring >95% absorption without the need for toxic organic co-solvents.

JAK-STAT Pathway Deconvolution and Selectivity Assays

Its strict >100-fold selectivity for JAK1/JAK2 over JAK3[2] makes it an essential tool compound for isolating JAK2-dependent signaling pathways in hematopoietic cells, clearly distinguishing them from JAK3-mediated immune responses.

Targeted Oncology Drug Screening and Benchmarking

Because it exhibits a ~6-fold preferential suppression of JAK2V617F+ mutant cells over healthy progenitors , ruxolitinib phosphate serves as the gold-standard positive control in high-throughput screening assays evaluating next-generation mutant-selective kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

404.13619017 Da

Monoisotopic Mass

404.13619017 Da

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

436LRU32H5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Opzelura is indicated for the treatment of non-segmental vitiligo with facial involvement in adults and adolescents from 12 years of age.
Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).
Treatment of atopic dermatitis
Treatment of chronic Graft versus Host Disease (cGvHD)
Treatment of acute graft-versus-host disease (aGvHD)
Treatment of vitiligo

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors

NCI Cancer Drugs

Drug: Ruxolitinibphosphate
US Brand Name(s): Jakafi
FDA Approval: Yes
Ruxolitinib phosphate is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Polycythemia vera in patients who cannot be treated with or have not gotten better with hydroxyurea.
Ruxolitinib phosphate is also being studied in the treatment of some types of cancer.

Pharmacology

Ruxolitinib Phosphate is the phosphate salt form of ruxolitinib, an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L01XE18

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Ruxolitinib phosphate

FDA Medication Guides

OPZELURA
RUXOLITINIB PHOSPHATE
CREAM;TOPICAL
INCYTE CORP
03/13/2023

Use Classification

Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Santos FP, Verstovsek S. Efficacy of ruxolitinib for myelofibrosis. Expert Opin Pharmacother. 2014 Jul;15(10):1465-73. doi: 10.1517/14656566.2014.923404. Epub 2014 May 24. Review. PubMed PMID: 24856675.
2: Molica M, Serrao A, Saracino R, Zacheo I, Stingone C, Alimena G, Breccia M. Disappearance of fibrosis in secondary myelofibrosis after ruxolitinib treatment: new endpoint to achieve? Ann Hematol. 2014 Nov;93(11):1951-2. doi: 10.1007/s00277-014-2096-y. Epub 2014 May 7. Review. PubMed PMID: 24801017.
3: Becker H, Engelhardt M, von Bubnoff N, Wäsch R. Ruxolitinib. Recent Results Cancer Res. 2014;201:249-57. doi: 10.1007/978-3-642-54490-3_16. Review. PubMed PMID: 24756798.
4: Swaim SJ. Ruxolitinib for the treatment of primary myelofibrosis. Am J Health Syst Pharm. 2014 Mar 15;71(6):453-62. doi: 10.2146/ajhp120602. Review. PubMed PMID: 24589536.
5: Mesa RA, Cortes J. Optimizing management of ruxolitinib in patients with myelofibrosis: the need for individualized dosing. J Hematol Oncol. 2013 Oct 22;6:79. doi: 10.1186/1756-8722-6-79. Review. PubMed PMID: 24283870; PubMed Central PMCID: PMC4222119.
6: Kantarjian HM, Silver RT, Komrokji RS, Mesa RA, Tacke R, Harrison CN. Ruxolitinib for myelofibrosis--an update of its clinical effects. Clin Lymphoma Myeloma Leuk. 2013 Dec;13(6):638-45. doi: 10.1016/j.clml.2013.09.006. Epub 2013 Oct 2. Review. PubMed PMID: 24238036.
7: Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S. Practical management of patients with myelofibrosis receiving ruxolitinib. Expert Rev Hematol. 2013 Oct;6(5):511-23. doi: 10.1586/17474086.2013.827413. Epub 2013 Oct 2. Review. PubMed PMID: 24083419.
8: Wade R, Rose M, Neilson AR, Stirk L, Rodriguez-Lopez R, Bowen D, Craig D, Woolacott N. Ruxolitinib for the treatment of myelofibrosis: a NICE single technology appraisal. Pharmacoeconomics. 2013 Oct;31(10):841-52. doi: 10.1007/s40273-013-0083-0. Review. PubMed PMID: 23996108.
9: Lemal R, Robin M, Ravinet A, Cacheux V, Guièze R, Bay JO. [Ruxolitinib prescription in myelofibrosis]. Bull Cancer. 2013 Sep;100(9):897-902. doi: 10.1684/bdc.2013.1792. Review. French. PubMed PMID: 23985569.
10: Kremyanskaya M, Atallah EL, Hoffman R, Mascarenhas JO. Clarifying the use of ruxolitinib in patients with myelofibrosis. Oncology (Williston Park). 2013 Jul;27(7):706-14. Review. Erratum in: Oncology (Williston Park). 2013 Aug;27(8):737. PubMed PMID: 23977767.
11: Mascarenhas J, Hoffman R. A comprehensive review and analysis of the effect of ruxolitinib therapy on the survival of patients with myelofibrosis. Blood. 2013 Jun 13;121(24):4832-7. doi: 10.1182/blood-2013-02-482232. Epub 2013 Apr 9. Review. PubMed PMID: 23570800.
12: Verstovsek S. Ruxolitinib: an oral Janus kinase 1 and Janus kinase 2 inhibitor in the management of myelofibrosis. Postgrad Med. 2013 Jan;125(1):128-35. doi: 10.3810/pgm.2013.01.2628. Review. PubMed PMID: 23391678.
13: Ganetsky A. Ruxolitinib: a new treatment option for myelofibrosis. Pharmacotherapy. 2013 Jan;33(1):84-92. doi: 10.1002/phar.1165. Review. PubMed PMID: 23307549.
14: Vaddi K, Sarlis NJ, Gupta V. Ruxolitinib, an oral JAK1 and JAK2 inhibitor, in myelofibrosis. Expert Opin Pharmacother. 2012 Nov;13(16):2397-407. doi: 10.1517/14656566.2012.732998. Epub 2012 Oct 10. Review. PubMed PMID: 23051187.
15: Mascarenhas J, Mughal TI, Verstovsek S. Biology and clinical management of myeloproliferative neoplasms and development of the JAK inhibitor ruxolitinib. Curr Med Chem. 2012;19(26):4399-413. Review. PubMed PMID: 22830345; PubMed Central PMCID: PMC3480698.
16: Ruxolitinib (Jakafi) for myelofibrosis. Med Lett Drugs Ther. 2012 Apr 2;54(1387):27-8. Review. PubMed PMID: 22469651.
17: Ostojic A, Vrhovac R, Verstovsek S. Ruxolitinib for the treatment of myelofibrosis. Drugs Today (Barc). 2011 Nov;47(11):817-27. doi: 10.1358/dot.2011.47.11.1708829. Review. PubMed PMID: 22146225.
18: Naqvi K, Verstovsek S, Kantarjian H, Ravandi F. A potential role of ruxolitinib in leukemia. Expert Opin Investig Drugs. 2011 Aug;20(8):1159-66. doi: 10.1517/13543784.2011.589383. Epub 2011 Jun 3. Review. PubMed PMID: 21635221; PubMed Central PMCID: PMC4143907.

Explore Compound Types